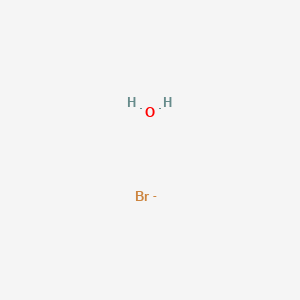

Bromide;hydrate

Description

BenchChem offers high-quality Bromide;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromide;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38655-06-0 |

|---|---|

Molecular Formula |

BrH2O- |

Molecular Weight |

97.92 g/mol |

IUPAC Name |

bromide;hydrate |

InChI |

InChI=1S/BrH.H2O/h1H;1H2/p-1 |

InChI Key |

GVLGAFRNYJVHBC-UHFFFAOYSA-M |

Canonical SMILES |

O.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bromide Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of bromide hydrates. It is designed to serve as a core resource for researchers, scientists, and professionals in drug development and materials science. This document details experimental protocols for the preparation of various bromide hydrates and provides a thorough examination of the analytical techniques used for their characterization. Quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows are visualized using process diagrams.

Introduction to Bromide Hydrates

Bromide hydrates are crystalline compounds in which bromide ions and water molecules are integral components of the crystal lattice. The water molecules can be directly coordinated to a metal cation, exist as lattice water, or form intricate hydrogen-bonded networks that encapsulate bromide anions or guest molecules in clathrate structures. The nature of the cation, the bromide-to-water ratio, and the surrounding conditions dictate the structure and properties of these hydrates.

The study of bromide hydrates is crucial in various scientific and industrial fields. In the pharmaceutical industry, the hydration state of an active pharmaceutical ingredient (API) containing a bromide salt can significantly influence its solubility, stability, and bioavailability. Furthermore, bromide hydrates are being explored for applications in thermochemical energy storage, where the reversible hydration and dehydration of salts like strontium bromide can be harnessed to store and release thermal energy.

Synthesis of Bromide Hydrates

The synthesis of bromide hydrates can be achieved through various methods, primarily involving the reaction of a metal source with hydrobromic acid or a bromide salt in an aqueous solution, followed by crystallization under controlled conditions. The specific protocol depends on the desired hydrate (B1144303) and its stability.

General Synthesis Workflow

The general workflow for the synthesis and isolation of a bromide hydrate involves several key steps, from precursor selection to the final characterization of the crystalline product.

Experimental Protocols

Strontium bromide is a promising material for thermochemical energy storage. Its hydrated forms can be synthesized from strontium carbonate or hydroxide (B78521).

-

Materials:

-

Strontium carbonate (SrCO₃) or Strontium hydroxide (Sr(OH)₂)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

-

Oven

-

-

Procedure:

-

In a round-bottom flask, create a suspension of strontium carbonate in deionized water.

-

With constant stirring, slowly add a stoichiometric amount of hydrobromic acid. The reaction will produce strontium bromide, carbon dioxide, and water. Continue adding acid until effervescence ceases, indicating the complete reaction of the carbonate.[1]

-

Filter the resulting solution to remove any unreacted starting material or impurities.[1]

-

Gently heat the filtrate to evaporate the water until the solution becomes saturated.

-

Allow the saturated solution to cool slowly to room temperature to induce the crystallization of strontium bromide hexahydrate (SrBr₂·6H₂O).[1]

-

Collect the crystals by vacuum filtration.

-

To obtain the monohydrate form, heat the hexahydrate crystals in a circulating air oven at approximately 100-110°C until a constant weight is achieved. This indicates the loss of five water molecules.[1][2] The transition from hexahydrate to dihydrate occurs at 89°C, and the anhydrous form is obtained at 180°C.[3]

-

Tetrabutylammonium (B224687) bromide forms semi-clathrate hydrates that are of interest for gas separation and storage applications.

-

Materials:

-

n-Butyl bromide

-

Acetonitrile (B52724) (solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

-

Procedure:

-

In a round-bottom flask, combine tributylamine and a slight molar excess (e.g., 1.0-1.2 moles per mole of tributylamine) of n-butyl bromide in acetonitrile.[4] The use of a solvent like acetonitrile is reported to give high yields.[5]

-

Heat the mixture to reflux with continuous stirring for 12 to 24 hours under an inert atmosphere (e.g., nitrogen).[4]

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude tetrabutylammonium bromide can be isolated by evaporating the acetonitrile using a rotary evaporator.[5]

-

To form the hydrate, dissolve the crude TBAB in water to create a solution of the desired concentration (e.g., 40 wt%).

-

Cool the solution in a controlled manner. The hydrate formation temperature can be influenced by the cooling rate.[6] For example, a cooling rate of 0.5 °C/min can be applied to cool the solution from 13 °C to -10 °C to induce nucleation.[6]

-

Bromine clathrate hydrate is a classic example of a clathrate compound where guest molecules (bromine) are trapped within a cage-like framework of water molecules.

-

Materials:

-

High-purity bromine

-

High-purity water

-

Quartz cell or other suitable transparent container

-

Cooling source (e.g., dry ice or a circulating cooling bath)

-

-

Procedure:

-

Prepare a solution of bromine in water and place it in a quartz cell.[7]

-

Cool a portion of the cell wall, for instance, by placing dry ice above the solution, to induce crystallization on the cold surface.[7]

-

Once a significant amount of solid has formed, transfer the cell to a temperature-controlled bath set at approximately 3°C.[7]

-

At this temperature, both liquid water and liquid bromine will melt, while the bromine clathrate hydrate, which has a higher melting point, will remain as a solid.[7]

-

The solid clathrate hydrate can then be isolated from the liquid phases.

-

Characterization of Bromide Hydrates

A combination of analytical techniques is employed to fully characterize bromide hydrates, providing information on their crystal structure, thermal stability, and the nature of water and bromide ion interactions.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the structural characterization of crystalline materials.

-

Principle: XRD is used to determine the crystal structure, unit cell dimensions, and phase purity of the synthesized bromide hydrates. The diffraction pattern is unique to a specific crystalline phase.

-

Experimental Protocol (Powder XRD):

-

Sample Preparation: A small amount of the powdered bromide hydrate is gently packed into a sample holder.

-

Instrument Setup: A typical powder X-ray diffractometer consists of an X-ray source (e.g., Cu Kα radiation), a goniometer to control the angles, a sample stage, and a detector.[8]

-

Data Collection: The sample is irradiated with X-rays at a specific angle of incidence (θ), and the detector measures the intensity of the diffracted X-rays at an angle of 2θ. Data is typically collected over a 2θ range of 5° to 70°.[9]

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and intensities of the diffraction peaks are used to identify the crystalline phase by comparison with a database of known patterns. Rietveld refinement can be used to determine the precise crystal structure parameters.

-

-

Experimental Protocol (Single Crystal XRD):

-

Crystal Selection: A high-quality single crystal of the bromide hydrate is mounted on a goniometer head.

-

Instrument Setup: A single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation) is used.[10]

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The positions of the atoms within the unit cell are then determined and refined to obtain a detailed crystal structure.[10]

-

Spectroscopic Techniques

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides insights into the molecular vibrations and can be used to study the coordination environment of water molecules and bromide ions.

-

Principle: Both Raman and IR spectroscopy probe the vibrational modes of molecules. The frequencies of these vibrations are sensitive to the chemical environment, including hydrogen bonding.

-

Experimental Protocol (Raman Spectroscopy):

-

Sample Preparation: A small amount of the bromide hydrate sample is placed on a microscope slide or in a suitable container.

-

Instrument Setup: A Raman spectrometer consists of a laser excitation source (e.g., 532 nm or 785 nm), collection optics, a spectrograph, and a detector (e.g., CCD).[7]

-

Data Collection: The laser is focused on the sample, and the scattered light is collected. The Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).

-

Data Analysis: The positions and relative intensities of the Raman bands are analyzed to identify characteristic vibrational modes of water (e.g., O-H stretching and bending) and their shifts due to hydration and hydrogen bonding.

-

-

Experimental Protocol (Infrared Spectroscopy):

-

Sample Preparation: For solid samples, a common method is to prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrument Setup: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample.

-

Data Collection: The IR spectrum is recorded as a plot of absorbance or transmittance versus wavenumber (in cm⁻¹).

-

Data Analysis: The IR spectrum provides complementary information to the Raman spectrum regarding the vibrational modes of the water molecules and their interactions within the crystal lattice.

-

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for determining the hydration state and thermal stability of bromide hydrates.

-

Principle:

-

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the water content and the temperatures at which dehydration occurs.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of phase transitions, such as melting, dehydration, and solid-solid transitions.

-

-

Experimental Protocol (TGA/DSC):

-

Sample Preparation: A small, accurately weighed amount of the bromide hydrate sample (typically 1-10 mg) is placed in a TGA or DSC pan.[5] For hydrated samples, hermetically sealed pans may be used to prevent water loss before the analysis.[11]

-

Instrument Setup: A simultaneous TGA/DSC instrument allows for the concurrent measurement of mass change and heat flow on the same sample. The experiment is conducted under a controlled atmosphere (e.g., nitrogen or air) with a specific purge gas flow rate.

-

Temperature Program: A defined temperature program is applied, which typically involves heating the sample at a constant rate (e.g., 5-20 °C/min) over a specified temperature range.[3]

-

Data Analysis:

-

The TGA curve (mass vs. temperature) shows distinct mass loss steps corresponding to the loss of water molecules. The stoichiometry of the hydrate can be determined from the percentage of mass loss.

-

The DSC curve (heat flow vs. temperature) shows endothermic peaks corresponding to dehydration events and exothermic peaks for crystallization or decomposition. The area under a peak is proportional to the enthalpy change of the transition.

-

-

Quantitative Data of Selected Bromide Hydrates

The following tables summarize key quantitative data for a selection of bromide hydrates, providing a basis for comparison.

Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Bromine Hydrate | Br₂·nH₂O | Tetragonal | P4₂/mnm | 23.04 | 23.04 | 12.07 | 90 | [2] |

| Thorium Bromate Hydrate | Th(BrO₃)₄·H₂O | Monoclinic | P2₁/c | 12.8555 | 7.8970 | 9.0716 | 131.568 | [3] |

| Tin(II) Bromide Hydrate | 3SnBr₂·H₂O | Monoclinic | P2₁/m | 12.26 | 4.31 | 24.42 | 110.5 | [12] |

Thermal Analysis Data

| Compound | Dehydration Step | Temperature Range (°C) | Mass Loss (%) | Enthalpy Change (kJ/mol) | Technique | Ref. |

| Strontium Bromide Hexahydrate | SrBr₂·6H₂O → SrBr₂·H₂O + 5H₂O | ~40 - 150 | ~25.3 | - | TGA | [3] |

| Strontium Bromide Monohydrate | SrBr₂·H₂O → SrBr₂ + H₂O | ~150 - 250 | ~6.7 | 71.98 | TGA/DSC | [13] |

| Tetrabutylammonium Bromide Hydrate (Type A) | - | ~12 (Melting) | - | 193.2 - 210 (kJ/kg) | DSC | [11] |

| Tetrabutylammonium Bromide Hydrate (Type B) | - | ~9.9 (Meloping) | - | 199.6 - 224 (kJ/kg) | DSC | [11] |

Spectroscopic Data (Raman)

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Ref. |

| Thorium Bromate Hydrate | ν₁(BrO₃⁻) | 820, 796, 784 | Symmetric stretch | [1] |

| Thorium Bromate Hydrate | ν₂(BrO₃⁻) | 429 | Symmetric bend | [3] |

| Thorium Bromate Hydrate | ν₄(BrO₃⁻) | 383, 371 | Asymmetric bend | [3] |

| Thorium Bromate Hydrate | H₂O bend | ~1600 | δ(HOH) | [1] |

| Thorium Bromate Hydrate | H₂O stretch | 3000 - 3600 (broad) | ν(OH) | [1] |

| Aqueous KBr solution | H₂O stretch | ~3420 | ν(OH) of bulk water | [4] |

Applications and Logical Relationships

Thermochemical Energy Storage

The reversible hydration and dehydration of certain bromide hydrates, such as strontium bromide, can be utilized for thermochemical energy storage. The process involves a charging step (dehydration) where thermal energy is stored and a discharging step (hydration) where the stored energy is released.

Hydrate-Based Desalination

The formation of clathrate hydrates can be exploited for desalination. When a hydrate-forming gas is bubbled through saline water under appropriate temperature and pressure conditions, the water molecules form a crystalline cage structure, excluding the salt ions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of bromide hydrates, tailored for researchers and professionals in related fields. The experimental protocols, compiled quantitative data, and process diagrams offer a foundational resource for understanding and working with these important compounds. The continued investigation of bromide hydrates is expected to lead to further advancements in pharmaceuticals, energy storage, and other technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. akademiabaru.com [akademiabaru.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Raman Spectroscopic Study of the Effect of Aqueous Salt Solutions on the Inhibition of Carbon Dioxide Gas Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 10. waterandwastewater.com [waterandwastewater.com]

- 11. tainstruments.com [tainstruments.com]

- 12. iea-shc.org [iea-shc.org]

- 13. researchgate.net [researchgate.net]

Unveiling the Intricate World of Bromide Hydrates: A Technical Guide to Their Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fascinating and complex crystal structures of bromide hydrates. From simple inorganic salts to complex organic molecules and clathrates, the incorporation of water molecules into the crystal lattice of bromide-containing compounds gives rise to a diverse array of structural motifs. Understanding these structures is paramount for controlling the physicochemical properties of materials, a critical aspect in fields ranging from materials science to pharmaceutical development. This guide provides a comprehensive overview of the experimental techniques used to elucidate these structures, presents key quantitative data for a range of bromide hydrates, and illustrates fundamental concepts through detailed diagrams.

Classification of Bromide Hydrates

Bromide hydrates can be broadly categorized based on the nature of the bromide-containing species and the structural arrangement of the water molecules. The following diagram illustrates a general classification scheme.

Experimental Protocols for Crystal Structure Determination

The elucidation of the crystal structure of bromide hydrates relies on a suite of powerful analytical techniques. The general workflow for determining a crystal structure is outlined below.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement in a crystalline solid.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant to prevent damage during data collection at low temperatures (commonly 100 K).

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) are directed at the crystal. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS detector). A series of images are collected at different crystal orientations.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections are applied for factors such as Lorentz and polarization effects, and absorption. This results in a file containing a list of reflection indices (h,k,l) and their corresponding intensities.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Neutron Diffraction

Neutron diffraction is particularly valuable for locating hydrogen atoms, which are often difficult to pinpoint accurately with X-rays.[1] This is crucial for understanding the hydrogen bonding networks in bromide hydrates.

Methodology:

-

Sample Preparation: Neutron diffraction requires larger crystals than SC-XRD, or a powdered sample. For studies of hydrogen bonding, it is common to use deuterated samples to reduce incoherent scattering from hydrogen.

-

Data Collection: The sample is placed in a neutron beam from a nuclear reactor or spallation source. The scattered neutrons are detected at various angles to produce a diffraction pattern. Data can be collected at various temperatures and pressures.

-

Data Analysis: The diffraction data is analyzed using Rietveld refinement to obtain the crystal structure. This method refines a theoretical line profile against the experimental data to determine the crystallographic parameters.

Vibrational Spectroscopy (FTIR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are highly sensitive to the local environment of water molecules and can provide valuable information about hydrogen bonding.[2][3]

Methodology:

-

Sample Preparation: Samples can be in solid (powder or single crystal) or liquid form. For IR spectroscopy, solid samples are often prepared as KBr pellets or as a mull. Raman spectroscopy often requires minimal sample preparation and can be performed directly on the crystalline sample.

-

Spectral Acquisition:

-

FTIR: An FTIR spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength.

-

Raman: A Raman spectrometer illuminates the sample with a monochromatic laser. The scattered light is collected and analyzed to obtain the Raman spectrum, which shows the frequency shifts of the scattered light.

-

-

Data Analysis: The positions, intensities, and shapes of the vibrational bands in the IR and Raman spectra are analyzed to identify the types of functional groups present and to gain insights into the strength and nature of the hydrogen bonds.

Quantitative Data on Bromide Hydrate Structures

The following tables summarize crystallographic data for a selection of bromide hydrates, providing a basis for comparison of their structural parameters.

Table 1: Crystallographic Data for Selected Inorganic Bromide Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Magnesium Bromide Hexahydrate | MgBr₂·6H₂O | Monoclinic | C2/m | 10.25 | 7.40 | 6.30 | 93.5 | [4] |

| Rubidium Bromide | RbBr | Cubic | Fm-3m | 6.85 | 6.85 | 6.85 | 90 | [5] |

Table 2: Crystallographic Data for Selected Organic Bromide Hydrates

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Hypoxanthinium Bromide Monohydrate | C₅H₅N₄O⁺·Br⁻·H₂O | Monoclinic | P2₁/c | 7.332 | 14.733 | 7.854 | 108.8 | [6] |

| Xanthinium Bromide Monohydrate | C₅H₅N₄O₂⁺·Br⁻·H₂O | Monoclinic | P2₁/c | 7.339 | 15.654 | 7.697 | 110.4 | [6] |

| N-benzylcinchonidinium Bromide Sesquihydrate | C₂₆H₂₉N₂O⁺·Br⁻·1.5H₂O | Tetragonal | P4₁2₁2 | 11.234 | 11.234 | 46.101 | 90 | [7] |

Table 3: Crystallographic Data for Bromine Clathrate Hydrate

| Compound | Formula Range | Crystal System | Space Group | a (Å) | c (Å) | Ref. |

| Bromine Hydrate | Br₂·8.62H₂O to Br₂·10.68H₂O | Tetragonal | P4₂/mnm | 23.04 | 12.07 | [8] |

The Role of Hydrogen Bonding

Hydrogen bonds are the primary directional interactions that govern the arrangement of water molecules and their connection to the bromide ions and the host molecule in the crystal lattice. The bromide ion, with its lone pairs of electrons, typically acts as a hydrogen bond acceptor.

The following diagram illustrates a typical hydrogen bonding environment around a bromide ion and water molecules in a hydrate crystal.

The geometry of hydrogen bonds, including the donor-acceptor distances and angles, is a critical factor in determining the overall stability and properties of the hydrate crystal.[9] Neutron diffraction studies are particularly insightful for accurately determining these parameters.[1]

Conclusion

The crystal structures of bromide hydrates are diverse and intricate, governed by a delicate interplay of ionic interactions, hydrogen bonding, and, in the case of clathrates, host-guest interactions. A thorough understanding of these structures, achieved through the application of advanced experimental techniques such as single-crystal X-ray and neutron diffraction, is essential for the rational design and development of new materials with tailored properties. The quantitative data and conceptual frameworks presented in this guide provide a valuable resource for researchers and professionals working in this dynamic field.

References

- 1. researchgate.net [researchgate.net]

- 2. khwarizmi.org [khwarizmi.org]

- 3. CCDC CIF [chem.gla.ac.uk]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. A study of the crystal structures, supramolecular patterns and Hirshfeld surfaces of bromide salts of hypoxanthine and xanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How to access the Cambridge Structural Database (CSD), and what it includes? - WIS Library FAQs [weizmann.libanswers.com]

- 8. Search - Access Structures [ccdc.cam.ac.uk]

- 9. m.youtube.com [m.youtube.com]

Thermodynamic Properties of Bromide Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of various bromide hydrates, including inorganic salts and clathrate hydrates. The information presented herein is intended to serve as a valuable resource for professionals engaged in research, development, and pharmaceutical applications where the stability and energetics of hydrated compounds are of critical importance.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for several bromide hydrates, facilitating comparative analysis. These values have been compiled from various experimental and theoretical studies.

Table 1: Thermodynamic Properties of Inorganic Bromide Hydrates at 298.15 K

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) | Reference |

| Calcium Bromide | CaBr₂ | -682.8 | 130 | -663.6 | [1] |

| Calcium Bromide Dihydrate | CaBr₂·2H₂O | - | - | - | - |

| Calcium Bromide Hexahydrate | CaBr₂·6H₂O | - | - | - | - |

| Sodium Bromide | NaBr | -360.89 | - | -348.79 | [2] |

| Sodium Bromide Dihydrate | NaBr·2H₂O | -952.30 | - | -828.30 | [2] |

| Strontium Bromide Monohydrate | SrBr₂·H₂O | - | - | - | - |

Note: A hyphen (-) indicates that the value was not available in the searched literature.

Table 2: Phase Transition and Reaction Enthalpy Data for Bromide Hydrates

| Compound/Process | Transition/Reaction | Temperature (°C) | Enthalpy Change (kJ/mol) | Reference |

| Calcium Bromide Hexahydrate | Melting | 34.3 | 27.6 cal/g (fusion) | [3] |

| Strontium Bromide + Water | SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) | - | -71.98 (ΔR H⁰) | [4] |

| Tetra-n-butylammonium Bromide (TBAB) Hydrate (B1144303) (Type 1) | Latent Heat of Fusion | - | 210 kJ/kg | [5] |

| Tetra-n-butylammonium Bromide (TBAB) Hydrate (Type 2) | Latent Heat of Fusion | - | 224 kJ/kg | [5] |

Experimental Protocols

The determination of thermodynamic properties of bromide hydrates relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments cited in the literature.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is a powerful technique for studying the dehydration and phase transitions of bromide hydrates. It provides information on mass changes and heat flow as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) of the bromide hydrate is placed in an inert crucible (e.g., aluminum or platinum).[6]

-

Instrument Setup:

-

Thermal Program:

-

The sample is subjected to a controlled temperature program. This can be a dynamic scan with a constant heating/cooling rate (e.g., 0.2, 0.5, 1, or 10 °C/min) or an isothermal program where the temperature is held constant.[6][7]

-

For dehydration studies, the sample is typically heated from room temperature to a temperature sufficient to ensure complete dehydration.

-

For hydration studies, the anhydrous salt is cooled in the presence of water vapor.

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature and time.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which dehydration occurs and to quantify the mass loss, which corresponds to the number of water molecules.

-

The DSC curve (heat flow vs. temperature) reveals endothermic or exothermic peaks associated with phase transitions (e.g., melting, dehydration). The area under these peaks is integrated to determine the enthalpy change of the transition.[8]

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique used to investigate the molecular vibrations and crystal structure of bromide hydrates. It is particularly useful for identifying different hydrate structures and studying the interactions between water molecules and the bromide salt.

Methodology:

-

Sample Preparation: The bromide hydrate sample, either in solid or solution form, is placed in a suitable container, such as a high-pressure view cell with sapphire windows for in-situ measurements.[9][10]

-

Instrument Setup:

-

A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 532 nm) is used as the excitation source.[10]

-

The laser is focused on the sample, and the scattered light is collected. A notch or edge filter is used to remove the strong Rayleigh scattered light at the laser wavelength.

-

The Raman scattered light is dispersed by a grating and detected by a sensitive detector (e.g., a CCD camera).

-

-

Data Acquisition:

-

Raman spectra are recorded over a specific spectral range that covers the vibrational modes of interest. For hydrates, this typically includes the O-H stretching region of water (around 3000-3600 cm⁻¹) and the vibrational modes of the guest molecules in clathrate hydrates.[10][11]

-

Spectra are typically acquired with a set integration time and number of accumulations to achieve a good signal-to-noise ratio.[10]

-

-

Data Analysis:

-

The positions, intensities, and shapes of the Raman bands provide information about the molecular structure and environment.

-

Changes in the O-H stretching band of water can indicate the strength of hydrogen bonding within the hydrate structure.

-

For clathrate hydrates, the vibrational frequencies of the guest molecules can be used to determine the type of cage they occupy.[12]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of bromide hydrates.

References

- 1. calcium-bromide.com [calcium-bromide.com]

- 2. srd.nist.gov [srd.nist.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. elib.dlr.de [elib.dlr.de]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Raman Spectroscopic Study on a CO2-CH4-N2 Mixed-Gas Hydrate System [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. [Raman Characterization of Hydrate Crystal Structure Influenced by Mine Gas Concentration] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Phase Transitions in Bromide Hydrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of phase transitions in various bromide hydrates, with a focus on strontium bromide, calcium bromide, tetrabutylammonium (B224687) bromide (TBAB), and betaine (B1666868) potassium bromide hydrates. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes experimental workflows, serving as a valuable resource for researchers in materials science, chemistry, and pharmaceutical development.

Quantitative Data on Phase Transitions

The following tables summarize the critical quantitative data related to the phase transitions of the discussed bromide hydrates. This data is essential for understanding the thermodynamic and kinetic behavior of these materials.

Table 1: Phase Transition Data for Strontium Bromide (SrBr₂) Hydrates

| Hydrate (B1144303) System | Transition | Temperature (°C) | Enthalpy Change (kJ/mol) | Specific Heat Capacity (J/g·K) | Notes |

| SrBr₂·6H₂O | Dehydration to SrBr₂·H₂O | 89[1] | - | - | Melting point of the hexahydrate.[1] |

| SrBr₂·H₂O | Dehydration to SrBr₂ | ~150 - 300 | 71.98[1] | - | Temperature range is dependent on water vapor pressure.[1] |

| SrBr₂ | Hydration to SrBr₂·H₂O | 158 (at 19 kPa)[1] | - | - | Onset temperature for hydration.[1] |

| SrBr₂·H₂O | Dehydration to SrBr₂ | 211 (at 19 kPa)[1] | - | - | Onset temperature for dehydration, showing significant hysteresis.[1] |

Table 2: Phase Transition Data for Calcium Bromide (CaBr₂) Hydrates

| Hydrate System | Transition | Temperature (°C) | Enthalpy of Fusion (cal/g) | Enthalpy of Solution (kJ/mol) | Notes |

| CaBr₂·6H₂O | Melting | 34.3[2] | 27.6[2] | - | Congruent melting.[2] |

| CaBr₂·6H₂O - CaBr₂·4H₂O | Eutectic Melting | 33.8[2] | - | - | Eutectic composition contains 66.95 wt% CaBr₂.[2] |

| CaBr₂ (anhydrous) | Dissolution in water | - | - | -103.1[3] | |

| CaBr₂·H₂O | Dehydration to CaBr₂ | 137 (at 10 mbar)[4] | - | - | Onset temperature during heating.[4] |

| CaBr₂ | Hydration to CaBr₂·H₂O | 117 (at 10 mbar)[4] | - | - | Onset temperature during cooling.[4] |

| CaBr₂·2H₂O | Dehydration to CaBr₂·H₂O | 99 (at 10 mbar)[4] | - | - | Onset temperature during heating.[4] |

| CaBr₂·H₂O | Hydration to CaBr₂·2H₂O | 88 (at 10 mbar)[4] | - | - | Onset temperature during cooling.[4] |

Table 3: Phase Transition Data for Tetrabutylammonium Bromide (TBAB) Clathrate Hydrates

| Hydrate System | Transition | Temperature (°C) | Enthalpy of Fusion (J/g) | Notes |

| TBAB·26H₂O | Fusion | - | 193.18 ± 8.52[5] | - |

| TBAB·38H₂O | Fusion | - | 199.59 ± 5.28[5] | - |

Table 4: Phase Transition Data for Betaine Potassium Bromide Dihydrate

| Hydrate System | Transition | Temperature (K) | Notes |

| (CH₃)₃N⁺CH₂COO⁻·KBr·2H₂O | Structural Phase Transition | ~160[6][7] | Related to the freezing of water molecules' degrees of freedom.[6][7] |

Experimental Protocols

Detailed methodologies for the key experimental techniques used to characterize phase transitions in bromide hydrates are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine transition temperatures, enthalpies of fusion, and heat capacities.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the bromide hydrate sample into a hermetically sealed aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).

-

Purge the sample chamber with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected transition temperature.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the phase transition region.

-

Cool the sample back to the starting temperature at a controlled rate to observe reversible transitions.

-

Perform at least one subsequent heating and cooling cycle to check for thermal history effects.

-

-

Data Analysis:

-

The phase transition temperature is determined from the onset or peak of the endothermic or exothermic event on the DSC thermogram.

-

The enthalpy of transition is calculated by integrating the area under the transition peak.

-

Powder X-ray Diffraction (PXRD)

Objective: To identify crystalline phases, determine crystal structures, and monitor structural changes during phase transitions.

Methodology:

-

Sample Preparation:

-

Grind the bromide hydrate sample to a fine powder to ensure random orientation of the crystallites.

-

Mount the powder on a low-background sample holder. Ensure the sample surface is flat and level with the holder.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Configure the instrument for Bragg-Brentano geometry.

-

-

Data Collection:

-

Scan the sample over a 2θ range appropriate for the material (e.g., 5° to 70°).

-

Set the step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).

-

For in-situ studies, use a non-ambient stage to control temperature and/or humidity while collecting diffraction patterns at various points during the phase transition.

-

-

Data Analysis:

-

Identify the crystalline phases present by comparing the experimental diffraction pattern to databases (e.g., ICDD).

-

Determine the unit cell parameters by indexing the diffraction peaks.

-

Refine the crystal structure using Rietveld refinement methods.

-

Raman Spectroscopy

Objective: To probe changes in molecular vibrations and crystal lattice phonons during phase transitions.

Methodology:

-

Sample Preparation:

-

Place a small amount of the crystalline bromide hydrate sample on a microscope slide or in a suitable container.

-

For temperature-dependent studies, use a temperature-controlled stage.

-

-

Instrument Setup:

-

Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a standard reference (e.g., silicon).

-

Focus the laser onto the sample using a microscope objective.

-

-

Data Collection:

-

Acquire Raman spectra over a relevant spectral range, covering both lattice (low-frequency) and internal vibrational (high-frequency) modes.

-

Set the laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio.

-

For dynamic studies, collect spectra at different temperatures as the sample is heated or cooled through a phase transition.

-

-

Data Analysis:

-

Analyze changes in the position, intensity, and width of Raman bands as a function of temperature.

-

Correlate spectral changes with structural modifications occurring during the phase transition.

-

Dielectric Spectroscopy

Objective: To investigate changes in the dielectric properties (permittivity, dielectric loss) associated with phase transitions, particularly those involving the reorientation of water molecules.

Methodology:

-

Sample Preparation:

-

Prepare a thin, flat pellet of the powdered bromide hydrate by pressing it under high pressure.

-

Ensure the pellet has a uniform thickness and is free of cracks.

-

Coat the flat surfaces of the pellet with a conductive material (e.g., silver paint or sputtered gold) to serve as electrodes.

-

-

Instrument Setup:

-

Place the sample in a parallel-plate capacitor sample holder.

-

Connect the sample holder to an impedance analyzer or a dielectric spectrometer.

-

Place the sample holder in a temperature-controlled environment.

-

-

Data Collection:

-

Measure the capacitance and conductance of the sample over a wide range of frequencies (e.g., 100 Hz to 1 MHz) at a constant temperature.

-

Repeat the measurements at different temperatures, stepping through the phase transition region.

-

-

Data Analysis:

-

Calculate the real and imaginary parts of the complex permittivity from the measured capacitance and conductance.

-

Plot the dielectric constant and dielectric loss as a function of temperature and frequency.

-

Anomalies or abrupt changes in the dielectric properties indicate the occurrence of a phase transition.

-

Conclusion

This technical guide provides a foundational understanding of phase transitions in selected bromide hydrates. The compiled quantitative data offers a basis for comparative analysis, while the detailed experimental protocols serve as a practical guide for researchers. The visualized workflows aim to clarify the logical steps involved in each characterization technique. This information is crucial for the rational design and development of materials with tailored properties for applications in areas such as thermal energy storage, pharmaceuticals, and gas separation. Further research is encouraged to expand the database of quantitative data and to explore the phase behavior of a wider range of bromide hydrate systems.

References

Spectroscopic Analysis of Bromide Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the characterization of bromide hydrates. Aimed at professionals in research and drug development, this document details the experimental protocols and quantitative data derived from Raman, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information is presented to facilitate a comprehensive understanding of the structural and dynamic properties of bromide hydrates, which is crucial for applications ranging from fundamental chemistry to pharmaceutical formulation.

Introduction to Bromide Hydrates

Bromide hydrates are crystalline or amorphous structures in which bromide ions or bromine-containing molecules are associated with water molecules. The nature of the interaction between the bromide species and the surrounding water molecules, including the structure of the hydration shell, can be elucidated using various spectroscopic methods. In the pharmaceutical industry, many active pharmaceutical ingredients (APIs) are formulated as hydrobromide salts to enhance their stability and solubility. Understanding the hydration state of these salts is critical as it can significantly impact their physicochemical properties, including dissolution rate and bioavailability.

Spectroscopic Techniques and Experimental Protocols

A variety of spectroscopic methods are employed to probe the molecular environment of bromide hydrates. Each technique provides unique insights into the vibrational, electronic, and magnetic properties of these systems.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing information about the hydration shell of bromide ions and the state of bromine molecules in aqueous environments.

Experimental Protocol: Analysis of Aqueous Bromine Solutions

-

Sample Preparation: Prepare a saturated solution by mixing liquid bromine (>99% purity) with nanopure water. For studies of tribromide ions (Br₃⁻), these can be generated in aqueous bromine solutions.

-

Instrumentation: Utilize a Raman microscope (e.g., Renishaw Raman microscope) equipped with multiple diode lasers. Common excitation wavelengths include 405 nm, 532 nm, and 785 nm.[1]

-

Data Acquisition:

-

For liquid bromine, contain the sample in a cell made of two thin cover slips (e.g., 250-μm) sealed with a chemically resistant grease (e.g., Krytox).[1]

-

For aqueous solutions, use a cuvette with a thin quartz cover slip (e.g., 250-μm) to seal the top.[1]

-

Collect spectra at room temperature under ambient conditions.

-

The laser beam is focused on the sample, and the scattered light is collected by the detector.

-

-

Data Analysis:

-

Perform background subtraction to remove any signal not originating from the sample.

-

Identify and assign peaks corresponding to the vibrational modes of interest (e.g., Br-Br stretch).

-

Analyze the Raman shift (Δν), which is the difference in wavenumber between the incident and scattered radiation, to identify the chemical structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information on the vibrational modes of molecules. It is particularly useful for studying the hydrogen bonding network in hydrates. The KBr pellet technique is a common method for preparing solid samples for IR analysis.

Experimental Protocol: KBr Pellet Technique for Solid Hydrates

-

Sample and KBr Preparation:

-

Use spectroscopic grade, dry potassium bromide (KBr) powder.

-

Grind 1-2 mg of the solid bromide hydrate (B1144303) sample in an agate mortar to reduce the particle size to less than 5 μm in diameter to minimize light scattering.[2]

-

Add approximately 100-200 mg of KBr to the mortar (a sample to KBr ratio of about 1:100).[3]

-

Thoroughly grind and mix the sample and KBr for 3-5 minutes until a homogeneous, fine powder is obtained.[2]

-

-

Pellet Formation:

-

Spectral Measurement:

-

Prepare a blank KBr pellet (containing only KBr) to measure the background spectrum.

-

Place the sample pellet in the sample holder of the FTIR spectrometer.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify absorption bands corresponding to water (e.g., O-H stretching and bending vibrations) and other functional groups in the sample. The presence of water is often indicated by a broad peak around 3200 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It can be used to study the local environment of bromide ions and is particularly relevant in drug development for the analysis of hydrobromide salts of APIs.[6] Both ⁷⁹Br and ⁸¹Br are NMR active nuclei.[7]

Experimental Protocol: ⁸¹Br NMR of Bromide in Solution

-

Nucleus Selection: ⁸¹Br is generally the nucleus of choice for liquid-state NMR as it is more sensitive and produces narrower signals compared to ⁷⁹Br.[7]

-

Sample Preparation: Dissolve the bromide-containing sample (e.g., a drug hydrobromide salt) in a suitable deuterated solvent, such as D₂O.

-

Reference Compound: Use a reference compound for chemical shift calibration, such as NaBr (0.01 M) in D₂O.[7]

-

Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a probe suitable for bromine frequencies.

-

Data Acquisition:

-

Acquire the ⁸¹Br NMR spectrum. Due to the quadrupolar nature of the bromine nuclei, the signals are typically broad.[7]

-

-

Data Analysis:

-

Determine the chemical shift of the bromide signal relative to the reference.

-

Analyze the line width of the signal, which can provide information about the symmetry of the bromide ion's environment and its interactions with the solvent.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. It is used to study the electronic transitions in molecules and can provide information about bromine species in different environments.

Experimental Protocol: UV-Vis Analysis of Aqueous Bromine

-

Sample Preparation: Prepare aqueous solutions of the bromine-containing compound of interest.

-

Instrumentation: Use a UV-Vis spectrophotometer (e.g., Cecil CE 2041).[8] Modern instruments can cover a wavelength range from the UV to the near-infrared (typically 190 to 900 nm).[9]

-

Data Acquisition:

-

Use a quartz cuvette for measurements in the UV region.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorbance of the sample solution across the desired wavelength range.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

The position and shape of the absorption bands can provide information about the electronic structure of the bromine species and their interactions with the solvent.

-

Quantitative Data from Spectroscopic Analyses

The following tables summarize key quantitative data obtained from the spectroscopic analysis of bromide hydrates and related systems.

Table 1: Raman Spectral Data for Bromine Species

| Species | Environment | Excitation Wavelength (nm) | Vibrational Frequency (cm⁻¹) | Reference |

| Br₂ | Free molecule | - | 323.2 | [10] |

| Br₂ | Liquid bromine | 532 | 318.6 | [10] |

| Br₂ | Aqueous solution | 532, 785 | 307.8 ± 1.0 | [1] |

| Br₃⁻ | Aqueous solution | 405 | 170 ± 1 (ωₑ) | [1] |

Table 2: Infrared Absorption Bands of Water in Hydrates

| Vibration Mode | Typical Frequency Range (cm⁻¹) | Notes | Reference |

| O-H Stretching | 3650 - 3250 | Broad band, sensitive to hydrogen bonding. | [11] |

| H-O-H Bending | ~1650 | - | - |

| Librations | ~700 - 400 | Restricted rotational motions of water molecules. | - |

Note: Specific frequencies for bromide hydrates can vary depending on the crystal structure and the strength of hydrogen bonding.

Table 3: ⁷⁹Br and ⁸¹Br NMR Properties

| Property | ⁷⁹Br | ⁸¹Br | Reference |

| Spin | 3/2 | 3/2 | [7] |

| Natural Abundance | 50.69% | 49.31% | [7] |

| Receptivity (rel. to ¹H) | 0.0403 | 0.0491 | [7] |

| Linewidth of Reference (NaBr in D₂O) | 648 Hz | 467 Hz | [7] |

Table 4: UV-Vis Absorption Maxima (λ_max) for Bromine

| Species | Environment | λ_max (nm) | Reference |

| Br₂ | Gas | ~400 | [12] |

| Br₂ | Carbon tetrachloride | 420 | [13] |

| Br⁻ | Aqueous solution | ~200 | [14] |

| Br₃⁻ | Aqueous solution | 270 | [5] |

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of bromide hydrates.

Caption: General workflow for the spectroscopic analysis of bromide hydrates.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 4. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 5. researchgate.net [researchgate.net]

- 6. On-the-fly analysis of chloride and bromide in drug samples using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 8. gaussling.wordpress.com [gaussling.wordpress.com]

- 9. agilent.com [agilent.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. explaining uv-visible absorption spectra of halogens spectrum of fluorine chlorine bromine iodine astatine explaining different colours of iodine in different solventsDoc Brown's chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

The Hydration Shell of Bromide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hydration number of the bromide ion (Br⁻), a critical parameter in fields ranging from biochemistry to materials science, defines the average number of water molecules in its primary solvation shell. This technical guide provides a comprehensive overview of the experimentally determined and theoretically calculated hydration numbers of bromide. We delve into the detailed methodologies of key experimental techniques, including X-ray and neutron diffraction, Extended X-ray Absorption Fine Structure (EXAFS), and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside computational approaches like molecular dynamics simulations. All quantitative data is summarized for comparative analysis, and conceptual diagrams are provided to illustrate the principles of hydration and experimental workflows.

Introduction

The interaction of ions with water is a fundamental process that governs a vast array of chemical and biological phenomena. The bromide ion, being a halide, is often considered a "structure-breaking" ion, meaning it disrupts the hydrogen-bonding network of bulk water. Understanding the precise geometry and size of its hydration shell is crucial for accurately modeling its behavior in aqueous environments, which is of paramount importance in drug design, electrolyte solutions, and atmospheric chemistry. The determination of the hydration number is not straightforward, as it is not a static value but rather a dynamic average, and different experimental and theoretical methods can yield varying results. This guide aims to provide a clear and detailed examination of the current understanding of bromide hydration.

Hydration Number of Bromide: A Comparative Analysis

The hydration number of the bromide ion has been investigated extensively, leading to a range of values that depend on the methodology employed. The primary hydration shell is the most strongly bound and well-defined layer of water molecules directly interacting with the ion.

| Experimental/Theoretical Method | Reported Hydration Number of Bromide | Reference(s) |

| Experimental Methods | ||

| X-ray and Neutron Diffraction | 6 - 7.4 | [1] |

| X-ray Absorption Spectroscopy (EXAFS) | 6 - 8 | [1][2] |

| Anomalous X-ray Diffraction (AXD) | ~6 | [3] |

| Theoretical/Computational Methods | ||

| Classical Molecular Dynamics (MD) | 7 - 8 | [1] |

| Car-Parrinello Molecular Dynamics (CPMD) | 6 | [1] |

| Density Functional Theory (DFT) based MD | ~6 | [4] |

Experimental Protocols

A variety of sophisticated techniques are utilized to probe the local environment of the bromide ion in aqueous solution. Below are detailed overviews of the methodologies for the key experiments cited.

X-ray and Neutron Diffraction

X-ray and neutron diffraction are powerful techniques for determining the radial distribution function of atoms in a liquid, from which coordination numbers can be derived.

Methodology:

-

Sample Preparation: A concentrated solution of a bromide salt (e.g., NaBr, KBr) in water (or heavy water, D₂O, for neutron diffraction) of a precisely known concentration is prepared. The choice of cation is important to minimize its interference with the bromide signal.

-

Data Acquisition:

-

X-ray Diffraction: A high-energy X-ray beam is directed at the sample. The scattered X-rays are detected at various angles, producing a diffraction pattern. The intensity of the scattered X-rays is a function of the scattering angle.

-

Neutron Diffraction with Isotopic Substitution (NDIS): This is a more advanced technique that provides greater detail. It involves preparing two or three samples that are chemically identical but isotopically different. For studying bromide hydration, one might use a sample with natural bromine and another with a specific bromine isotope. The difference in the scattering patterns between the isotopic samples allows for the isolation of the Br-O and Br-H radial distribution functions.

-

-

Data Analysis:

-

The raw diffraction data are corrected for background scattering, absorption, and polarization effects.

-

A Fourier transform is applied to the corrected data to obtain the radial distribution function, g(r), which describes the probability of finding another atom at a distance 'r' from the central bromide ion.

-

The first peak in the Br-O radial distribution function corresponds to the first hydration shell. The hydration number is then calculated by integrating the area under this first peak up to its first minimum.

-

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is an element-specific technique that provides information about the local atomic environment of a specific absorbing atom (in this case, bromine).

Methodology:

-

Sample Preparation: A dilute solution of a bromide salt is prepared. The concentration is kept low to minimize ion-ion interactions.

-

Data Acquisition: The sample is irradiated with X-rays of varying energy, scanning through the bromine K-edge (the binding energy of bromine's innermost electrons). The absorption of X-rays is measured as a function of energy. The fine structure (oscillations) on the high-energy side of the absorption edge is the EXAFS signal.

-

Data Analysis:

-

The EXAFS signal, χ(k), is extracted from the raw absorption spectrum by subtracting a smooth background function.

-

The χ(k) data is then Fourier transformed to produce a pseudo-radial distribution function.

-

The peaks in the Fourier transform correspond to shells of neighboring atoms. The first peak is due to the oxygen atoms of the water molecules in the primary hydration shell.

-

This first peak is isolated and back-transformed. The resulting signal is then fitted to a theoretical EXAFS equation, which depends on parameters such as the number of neighboring atoms (coordination number), the distance to those atoms, and a disorder factor (Debye-Waller factor).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine hydration numbers by measuring the effect of the ion on the properties of the water molecules.

Methodology:

-

Sample Preparation: A solution of a bromide salt is prepared in a solvent, often D₂O to minimize the solvent proton signal. A known concentration of a reference compound with non-exchangeable protons is added for quantification.

-

Data Acquisition: A proton (¹H) NMR spectrum of the sample is acquired. The spectrum will show a peak for the residual HDO in the solvent and a peak for the reference compound.

-

Integration and Calculation:

-

The integral of the HDO peak and the integral of a known number of protons on the reference compound are measured.

-

The total amount of water in the sample can be calculated by comparing the HDO integral to the reference integral.

-

The hydration number is determined by calculating the number of water molecules per bromide ion. This can be achieved by observing changes in the chemical shift or relaxation rates of the water protons or by using more advanced techniques involving paramagnetic ions.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a theoretical means to investigate the hydration structure of ions by simulating the motions of atoms and molecules over time.

Methodology:

-

System Setup: A simulation box is created containing one or more bromide ions and a large number of water molecules (typically thousands). The initial positions of the atoms are set, often in a random configuration.

-

Force Field Selection: A force field is chosen to describe the potential energy of the system. The force field consists of a set of equations and parameters that define the interactions between all atoms (e.g., bond stretching, angle bending, van der Waals forces, and electrostatic interactions). The choice of force field is critical for obtaining accurate results.

-

Simulation Run: The simulation is run for a specified amount of time (typically nanoseconds). At each time step (usually on the order of femtoseconds), the forces on each atom are calculated from the potential energy function, and the atoms are moved according to Newton's laws of motion.

-

Data Analysis: The trajectory of the simulation (the positions and velocities of all atoms over time) is saved. This trajectory is then analyzed to calculate various properties, including:

-

Radial Distribution Functions (RDFs): The Br-O and Br-H RDFs are calculated to determine the structure of the hydration shells.

-

Coordination Number: The hydration number is calculated by integrating the Br-O RDF up to its first minimum.

-

Residence Times: The average time a water molecule spends in the first hydration shell can also be calculated.

-

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of the concepts discussed.

Caption: Conceptual diagram of a bromide ion with its primary hydration shell.

Caption: Generalized workflow for determining the hydration number of bromide.

Conclusion

The hydration number of the bromide ion is a dynamic quantity that is influenced by the experimental or theoretical method used for its determination. While values generally range from 6 to 8, the convergence of results from various techniques suggests a primary hydration shell consisting of approximately 6 to 7 water molecules. The choice of method depends on the specific information required, with diffraction and absorption techniques providing direct structural information and NMR offering insights into the dynamics of hydration. Molecular dynamics simulations serve as a powerful complementary tool for interpreting experimental data and exploring the hydration process at a molecular level. A thorough understanding of the methodologies and their inherent assumptions, as detailed in this guide, is essential for the accurate interpretation of bromide hydration data and its application in scientific and industrial research.

References

An In-depth Technical Guide to the Formation and Stability of Bromide Clathrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, stability, and characterization of bromide-containing clathrate hydrates. It delves into both pure bromine clathrate hydrates and semi-clathrate hydrates formed with bromide salts, offering quantitative data, detailed experimental protocols, and visual representations of key processes and concepts. This document is intended to serve as a valuable resource for researchers in materials science, chemistry, and pharmaceuticals who are exploring the potential applications of these unique crystalline structures.

Introduction to Bromide Clathrate Hydrates

Clathrate hydrates are crystalline, ice-like solids in which a framework of hydrogen-bonded water molecules (the "host") encapsulates "guest" molecules in cages. The stability of these structures is highly dependent on the nature of the guest molecule and the thermodynamic conditions of pressure and temperature. Bromine is a unique guest molecule as it can form clathrate hydrates with several different crystal structures, known as polymorphs. Additionally, bromide ions, typically from quaternary ammonium (B1175870) salts like tetra-n-butylammonium bromide (TBAB), can act as "promoters," forming semi-clathrate hydrates at milder conditions than traditional clathrate hydrates. In these semi-clathrates, the cation occupies larger cages, while smaller gas molecules can be co-encapsulated in the smaller cages, making them promising for applications such as gas storage and separation.

Quantitative Data on Formation and Stability

The stability of bromide clathrate hydrates is dictated by thermodynamic parameters. The following tables summarize key quantitative data for both pure bromine clathrate hydrates and TBAB semi-clathrate hydrates.

Bromine Clathrate Hydrate (B1144303) Polymorphs: Stability and Structural Data

Bromine can form at least two stable clathrate hydrate polymorphs: a tetragonal structure (TS-I) and a cubic structure II (CS-II). Another cubic structure I (sI) is considered a metastable form.[1][2] The stability of these polymorphs is temperature-dependent.

| Parameter | Tetragonal (TS-I) | Cubic (sII) | Cubic (sI) |

| Melting Point (K) | 281 ± 1[1][3] | 279 ± 1[1][3] | 276 ± 1[1][3] |

| Formation Temperature | Forms from saturated Br₂/water solution at 4°C (277.15 K).[4] | Forms upon cooling a solution containing TS-I crystals to below -7°C (266.15 K).[2][4] | Metastable |

| Crystal System | Tetragonal[1] | Cubic[4] | Cubic[1] |

| Space Group | P4₂/mnm[1] | Fd-3m[4] | - |

| Lattice Parameters | a = 23.04 Å, c = 12.07 Å[1] | - | - |

| Vibrational Frequency (ωe) of Br₂ (cm⁻¹) | 321.2 ± 0.1[2][4] | 317.5 ± 0.1[2][4] | - |

| Anharmonicity (ωexe) of Br₂ (cm⁻¹) | 0.82 ± 0.05[2][4] | 0.70 ± 0.1[2][4] | - |

Note: Melting points are derived from molecular dynamics simulations.[1][3] '-' indicates data not available from the provided search results.

Tetra-n-butylammonium Bromide (TBAB) Semi-Clathrate Hydrates: Phase Equilibrium Data

TBAB is a widely studied promoter for semi-clathrate hydrate formation. The stability of these hydrates is a function of the TBAB concentration, temperature, and the pressure of the co-guest gas. TBAB can form different types of hydrates, commonly referred to as Type A and Type B, which have different stoichiometries.[3]

The following tables present a selection of phase equilibrium data for TBAB semi-clathrate hydrates with various guest gases. The data illustrates the promoting effect of TBAB, which allows for hydrate formation at significantly lower pressures and higher temperatures compared to pure gas hydrates.

Methane (B114726) (CH₄) + TBAB Semi-Clathrate Hydrates [5]

| TBAB Mass Fraction | Temperature (K) | Pressure (MPa) |

| 0.035 | 286.85 | 5.0 |

| 0.035 | 288.15 | 7.0 |

| 0.049 | 288.15 | 5.0 |

| 0.049 | 289.65 | 7.0 |

| 0.150 | 292.15 | 5.0 |

| 0.150 | 293.15 | 7.0 |

Carbon Dioxide (CO₂) + TBAB Semi-Clathrate Hydrates

| TBAB Mass Fraction | Temperature (K) | Pressure (MPa) |

| 0.05 | 283.15 | 1.0 |

| 0.10 | 285.15 | 1.0 |

| 0.32 | 288.15 | 1.0 |

Note: This is a representative subset of available data. The original sources contain more extensive datasets.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of bromide clathrate hydrates.

Synthesis of Bromine Clathrate Hydrates

This protocol describes the general procedure for forming single crystals of bromine clathrate hydrates.[4][6]

Materials:

-

High-purity water (e.g., deionized, distilled)

-

High-purity liquid bromine (Br₂)

-

Quartz cell or cuvette

-

Temperature-controlled bath or cryostat

-

Dry ice

Procedure:

-

Prepare a saturated solution of bromine in high-purity water in a quartz cell.

-

To initiate crystallization, place a piece of dry ice on the top of the sealed quartz cell, above the liquid level. This will create a cold spot on the cell wall where crystals will begin to form.

-

Once a significant amount of crystalline material has formed on the cell wall, transfer the cell to a temperature-controlled bath set to approximately 3°C (276.15 K).

-

At this temperature, both liquid water and liquid bromine are stable, while the bromine clathrate hydrate remains solid. This allows for the isolation of the hydrate crystals by carefully decanting or washing away the excess liquid.

-

For the formation of the CS-II polymorph, the solution containing the initially formed TS-I crystals is slowly cooled to below -7°C (266.15 K).[2][4]

Safety Precautions: Bromine is a highly toxic and corrosive substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, goggles, and a lab coat.

Synthesis of Tetra-n-butylammonium Bromide (TBAB) Semi-Clathrate Hydrates

This protocol outlines the formation of TBAB semi-clathrate hydrates with a gaseous guest, based on the isochoric pressure search method.

Materials:

-

Tetra-n-butylammonium bromide (TBAB)

-

High-purity water

-

Guest gas (e.g., CH₄, CO₂)

-

High-pressure reaction vessel equipped with pressure and temperature sensors, and a stirring mechanism.

-

Gas supply system with pressure regulation.

-

Temperature-controlled bath.

Procedure:

-

Prepare an aqueous solution of TBAB of the desired mass fraction.

-

Introduce a known volume of the TBAB solution into the high-pressure vessel.

-

Seal the vessel and evacuate it to remove any air.

-

Pressurize the vessel with the guest gas to the desired initial pressure.

-

Submerge the vessel in the temperature-controlled bath and set the temperature to the desired formation temperature (typically a few degrees above the expected hydrate stability point).

-

Start the stirring mechanism to ensure good mixing between the gas and liquid phases.

-

Gradually cool the system while monitoring the pressure and temperature. The formation of hydrates is indicated by a sudden drop in pressure due to the consumption of the guest gas.

-

Once hydrate formation is complete (indicated by a stable pressure), the system can be used for stability measurements or the hydrate can be recovered for characterization.

Characterization Techniques

Raman spectroscopy is a powerful non-destructive technique for identifying the structure of clathrate hydrates and probing the guest-host interactions.

Sample Preparation:

-

For pure bromine hydrates, single crystals can be isolated and mounted on a cold stage.

-

For TBAB semi-clathrate hydrates, the hydrate slurry can be analyzed directly in the high-pressure cell through an optical window.

Instrument Parameters (Typical):

-

Excitation Laser: 532 nm or 785 nm

-

Laser Power: 5-20 mW (to avoid sample heating and decomposition)

-

Objective: 10x or 20x long working distance objective

-

Acquisition Time: 10-60 seconds

-

Accumulations: 3-5

Data Analysis:

-

The vibrational frequency of the guest molecule (e.g., the Br-Br stretch) provides information about the cage environment.[2][4]

-

The characteristic peaks of the TBA⁺ cation can be used to distinguish between different types of TBAB hydrates (Type A and Type B).[3]

-

The relative intensities of the guest molecule peaks can be used to determine cage occupancy.

PXRD is used to determine the crystal structure and lattice parameters of the clathrate hydrates.

Sample Preparation:

-

The hydrate sample is rapidly cooled to liquid nitrogen temperature to prevent dissociation.

-

The quenched sample is ground into a fine powder under liquid nitrogen.

-

The powder is loaded into a sample holder in a low-temperature chamber.

Data Acquisition (Typical):

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Scan Range (2θ): 5° - 60°

-

Step Size: 0.02°

-

Scan Speed: 1-2°/min

-

Temperature: Maintained at a low temperature (e.g., 173 K) throughout the measurement.

Data Analysis:

-

The positions and intensities of the diffraction peaks are used to identify the crystal structure (e.g., tetragonal, cubic) and refine the lattice parameters using software like GSAS-II or TOPAS.

Solid-state NMR provides detailed information about the local environment and dynamics of both the guest and host molecules.

Sample Preparation:

-

The hydrate sample is packed into a zirconia rotor at low temperatures to prevent dissociation.

Instrument Parameters (Typical for ¹³C CP-MAS):

-

Spectrometer Frequency: 75-125 MHz for ¹³C

-

Magic Angle Spinning (MAS) Rate: 5-10 kHz

-

Contact Time: 1-5 ms

-

Recycle Delay: 5-20 s

-

Temperature: Low temperature (e.g., 253 K)

Data Analysis:

-

The chemical shift of the guest molecule is sensitive to the size and shape of the enclosing cage. This allows for the determination of guest distribution in different cages.

-

Relaxation time measurements can provide insights into the dynamics of the guest molecules within the cages.

DSC is used to measure the dissociation temperature and enthalpy of dissociation of the clathrate hydrates.

Procedure:

-

A small amount of the hydrate sample (5-10 mg) is sealed in a high-pressure DSC pan.

-

The sample is cooled to a low temperature (e.g., 243 K) to ensure it is in a fully solid state.

-

The sample is then heated at a constant rate (e.g., 1 K/min) under a controlled pressure.

-

The heat flow is monitored as a function of temperature. The endothermic peak corresponds to the dissociation of the hydrate.

Data Analysis:

-

The onset temperature of the endothermic peak is taken as the dissociation temperature.

-

The area under the peak is integrated to determine the enthalpy of dissociation.

Visualizing Key Concepts and Workflows

Graphviz diagrams are used to illustrate important relationships and processes in the study of bromide clathrate hydrates.

Caption: Formation pathways for bromine clathrate hydrate polymorphs.

Caption: General experimental workflow for bromide clathrate hydrates.

Caption: Key factors influencing the stability of bromide clathrate hydrates.

Conclusion

This technical guide has provided a detailed overview of the formation and stability of bromide clathrate hydrates, encompassing both pure bromine hydrates and bromide-containing semi-clathrate hydrates. The quantitative data presented in the tables, along with the detailed experimental protocols and illustrative diagrams, offer a solid foundation for researchers and professionals working in this field. The unique properties of these materials, particularly the milder formation conditions of semi-clathrate hydrates, suggest significant potential for their application in areas such as gas storage, separation technologies, and as novel materials in pharmaceutical formulations. Further research into the precise control of polymorphism and the exploration of a wider range of guest molecules will undoubtedly unlock new and exciting opportunities for bromide clathrate hydrates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Polymorphism in Br2 clathrate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Semi-clathrate hydrate phase stability conditions for methane + TetraButylAmmonium Bromide (TBAB)/TetraButylAmmonium Acetate (TBAA) + water system: Experimental measurements and thermodynamic modeling | Oil & Gas Science and Technology - Revue d'IFP Energies nouvelles [ogst.ifpenergiesnouvelles.fr]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Hydrated Bromide Ion: A Deep Dive into its Molecular Structure

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bromide ion (Br⁻), a key player in numerous chemical and biological processes, does not exist in isolation in aqueous environments. Instead, it is surrounded by a dynamic shell of water molecules, forming a hydrated complex that dictates its reactivity and transport properties. Understanding the intricate details of this hydration structure is paramount for fields ranging from fundamental chemistry to drug design and development. This technical guide provides an in-depth analysis of the molecular structure of hydrated bromide ions, summarizing key quantitative data and detailing the experimental and computational methodologies used in its characterization.

The First Hydration Shell: A Flexible and Dynamic Environment

The immediate vicinity of the bromide ion is characterized by the first hydration shell, a region where water molecules are most strongly influenced by the anion. Unlike the more rigidly defined hydration shells of some cations, the bromide ion's solvation shell is characterized by a more diffuse and flexible arrangement of water molecules. This is a consequence of the fast exchange of water molecules between the first and second hydration shells.[1][2]